Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its systematic name reflects its structural complexity, which includes a benzyl group, a Boc (tert-butoxycarbonyl) protecting group on the amino function, and a phenylthio group attached to the butanoate moiety. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate belongs to the class of amino acid derivatives. It can be classified as a butanoate ester that features both an amino group and a thiophenol derivative. This classification makes it relevant for studies in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents.
The synthesis of Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate typically involves several steps that include:
The molecular structure of Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which provide insights into its functional groups and connectivity.
Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions to avoid side reactions, especially when deprotecting or modifying functional groups.
The mechanism of action for Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate primarily relates to its role as an intermediate in synthesizing biologically active compounds. It may act as a substrate for enzymes or receptors involved in neurotransmission or cardiovascular regulation.
Studies have shown that derivatives of this compound can inhibit specific enzymes or modulate receptor activity, contributing to their pharmacological effects .
Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate is primarily used in:
This compound exemplifies how structural modifications can lead to diverse biological activities, making it valuable in medicinal chemistry research.
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis of complex amino acid derivatives due to its orthogonal stability and selective deprotection kinetics. For Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate, Boc protection of the β-amino group is performed early in the synthetic sequence using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., aqueous NaHCO₃ or catalytic DMAP in anhydrous dichloromethane) [1] [6]. This transformation typically achieves >95% yield with minimal racemization, critical for preserving chiral integrity. The Boc group’s stability toward nucleophiles and bases allows subsequent transformations (e.g., esterifications, C–S bond formation) without premature deprotection [6] [9]. Crucially, Boc is cleaved under mild acidic conditions (e.g., 20–50% trifluoroacetic acid in dichloromethane), generating the tert-butyl cation scavenged by additives like triethylsilane to prevent side reactions [2] [9]. This acid-lability contrasts with benzyl-based protections, enabling chemoselective deprotection in multifunctional intermediates [6].
Table 1: Boc Protection and Deprotection Conditions
Reaction Type | Reagents/Conditions | Yield (%) | Compatibility Notes |
---|---|---|---|
Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 95–98 | Compatible with esters, thioethers |
Deprotection | TFA (30%), CH₂Cl₂, 0°C to RT | 90–93 | Scavengers: Triethylsilane, anisole |
Deprotection | HCl (4M in dioxane), RT | 88–90 | Avoids strong Lewis acids |
Installing the chiral (R)-center demands precision to avoid epimerization and ensure enantiomeric excess (ee) >98%. Two primary strategies dominate:
Critical to both approaches is rigorous monitoring by chiral HPLC or NMR spectroscopy to detect racemization during nucleophilic steps. The Boc group’s steric bulk minimizes enolization, enhancing stereochemical stability during subsequent transformations [6] [9].
Incorporating the phenylthio moiety requires chemoselective C–S bond formation without disturbing Boc or benzyl protections. Key methodologies include:
Table 2: Thioether Formation Methods
Method | Conditions | Yield (%) | ee Retention (%) |
---|---|---|---|
Michael Addition | PhSH, K₂CO₃, CH₃CN, 0°C, 2h | 92 | >99 |
Mitsunobu Reaction | PhSH, PPh₃, DIAD, THF, RT, 12h | 75 | 98 |
SN₂ Displacement | PhSH, n-Bu₄NI, NaHCO₃, CH₂Cl₂/H₂O, 40°C | 80 | >99 |
The benzyl ester moiety provides a balance between stability during synthesis and facile deprotection. Key approaches include:
Benzyl esters demonstrate stability across diverse conditions:
Table 3: Benzyl Ester Stability Profile
Condition | Stability | Deprotection Method |
---|---|---|
TFA (30%), 25°C, 1h | Stable | N/A |
NaOH (0.1M), RT, 12h | Stable | N/A |
NaOH (1M), 60°C, 2h | Partial hydrolysis | — |
H₂ (1 atm), Pd/C, MeOH, 1h | Cleaved (Quantitative) | Hydrogenolysis |
TMSBr, CH₂Cl₂, 0°C, 30min | Cleaved (95%) | Lewis acid |
Solid-Phase Synthesis (SPS) employs resins (e.g., 2-chlorotrityl chloride or Wang resins) for stepwise assembly. The C-terminus is anchored as a benzyl ester analog, followed by Boc-protected amino acid coupling using HBTU/DIPEA. Advantages include:
Solution-Phase Synthesis offers scalability (>100 g batches) and direct reaction monitoring via TLC or NMR. The linear sequence—Boc protection, stereoselective reduction, thioether formation, and benzyl esterification—proceeds without anchor constraints. Drawbacks include cumbersome intermediate isolations (e.g., chromatography for thioether purification) and lower yields per step (70–85% vs. SPS’s 90–95% per coupling) [8] [10].
Table 4: SPS vs. Solution-Phase Performance Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | Low (<1 mmol) | High (>100 mmol) |
Step Yield | 90–95% (coupling) | 70–85% (after purification) |
Purification | Resin washing | Column chromatography, extraction |
Automation Potential | High | Low |
Scalability to Large Chains | Poor (aggregation) | Moderate |
Total Synthesis Time | Shorter (parallel steps) | Longer (sequential isolation) |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0